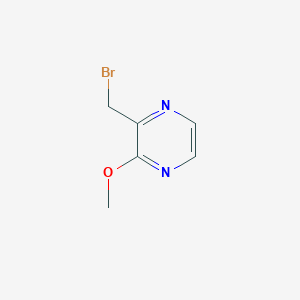

2-(Bromomethyl)-3-methoxypyrazine

説明

Structure

3D Structure

特性

IUPAC Name |

2-(bromomethyl)-3-methoxypyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c1-10-6-5(4-7)8-2-3-9-6/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRYFXCOFDMIUAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=C1CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50693749 | |

| Record name | 2-(Bromomethyl)-3-methoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944317-85-5 | |

| Record name | 2-(Bromomethyl)-3-methoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological & Application

Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 2-(Bromomethyl)-3-methoxypyrazine

Introduction: The Strategic Value of the Methoxypyrazine Scaffold

In the landscape of medicinal chemistry, the pyrazine core is a privileged heterocyclic motif, integral to a wide array of pharmacologically active compounds.[1][2][3] Derivatives of this nitrogen-containing ring system exhibit a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant properties.[3] The strategic incorporation of the pyrazine scaffold into a lead molecule can significantly modulate its pharmacokinetic and pharmacodynamic profile, often enhancing binding affinity, metabolic stability, and overall efficacy.

2-(Bromomethyl)-3-methoxypyrazine emerges as a superior reagent for this purpose. It is a highly versatile electrophilic building block designed for the efficient introduction of the 3-methoxypyrazine moiety. Its utility is rooted in the benzylic-like reactivity of the bromomethyl group, where the bromine atom serves as an excellent leaving group in nucleophilic substitution reactions. This guide provides an in-depth exploration of the reaction mechanisms, experimental considerations, and detailed protocols for leveraging this powerful synthon in the synthesis of novel bioactive molecules.

Part 1: Core Mechanistic Principles and Reagent Synthesis

The Chemistry of Reactivity: Nucleophilic Substitution

The primary pathway through which this compound engages in bond formation is the bimolecular nucleophilic substitution (Sₙ2) reaction .[4][5] In this mechanism, a nucleophile directly attacks the electrophilic carbon atom of the bromomethyl group, leading to a concerted displacement of the bromide ion.

The key factors governing the success of this reaction are:

-

Nucleophile Strength: The reaction rate is directly proportional to the nucleophilicity of the attacking species. Anions (e.g., alkoxides, phenoxides) and neutral species with lone pairs (e.g., amines, thiols) are excellent candidates.

-

Solvent Choice: Polar aprotic solvents such as Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF) are ideal. They can solvate the cation of a nucleophilic salt but do not form a strong solvation shell around the nucleophile, preserving its reactivity.

-

Steric Hindrance: The Sₙ2 mechanism is sensitive to steric bulk at the reaction center. Fortunately, the methylene (-CH₂-) carbon of the reagent is unhindered, favoring this pathway. However, highly hindered nucleophiles may lead to competing elimination reactions.

// Nodes Nu [label="Nu:⁻", fontcolor="#EA4335", fontsize=16]; Reagent [label=<

Br | H₂C—Pyrazine—OCH₃

, fontsize=14, fontcolor="#202124"]; TS [label=<

[Nu···CH₂···Br]⁻ | Pyrazine—OCH₃

, fontsize=14, fontcolor="#202124"]; Product [label="Nu—CH₂—Pyrazine—OCH₃", fontsize=14, fontcolor="#34A853"]; Br_ion [label="Br⁻", fontcolor="#4285F4", fontsize=16];

// Edges Nu -> Reagent [label="Nucleophilic Attack", fontsize=10, fontcolor="#5F6368", color="#EA4335", style=dashed, arrowhead=vee]; Reagent -> TS [label="Transition State", fontsize=10, fontcolor="#5F6368"]; TS -> Product [label="", fontsize=10, fontcolor="#5F6368"]; TS -> Br_ion [label="Loss of Leaving Group", fontsize=10, fontcolor="#5F6368", color="#4285F4", style=dashed, arrowhead=vee]; } } Caption: General Sₙ2 mechanism for this compound.

Potential Side Reaction: E2 Elimination

While Sₙ2 is dominant, the bimolecular elimination (E2) reaction can become a competing pathway, particularly when using strong, sterically hindered bases (e.g., potassium tert-butoxide).[6][7] In this scenario, the base abstracts a proton from the methyl group, leading to the formation of an exocyclic double bond and elimination of HBr. To ensure the desired substitution product, it is critical to select bases that are strongly basic but poorly nucleophilic (e.g., DIPEA) or to use bases that also serve as the nucleophile's counterion source (e.g., K₂CO₃ with a phenol).

Protocol for Reagent Synthesis: Radical Bromination

For laboratories wishing to prepare the title reagent, a standard approach involves the radical bromination of the commercially available 2-methyl-3-methoxypyrazine.

Protocol 1: Synthesis of this compound

-

Reaction Setup: To a solution of 2-methyl-3-methoxypyrazine (1.0 eq) in a dry, non-polar solvent (e.g., carbon tetrachloride or chlorobenzene) under a nitrogen atmosphere, add N-Bromosuccinimide (NBS, 1.1 eq).

-

Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) (0.02-0.05 eq).

-

Reaction Execution: Heat the mixture to reflux (typically 70-80 °C) and monitor the reaction progress by TLC or GC-MS. The reaction is often accompanied by the consumption of the insoluble NBS and the formation of soluble succinimide.

-

Workup: After completion, cool the reaction to room temperature. Filter off the succinimide byproduct. Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound as a solid.

Part 2: Application Protocols for Bioactive Molecule Synthesis

The true utility of this compound lies in its ability to couple with a diverse range of nucleophiles, enabling the synthesis of various classes of bioactive compounds.

Application Note 1: Synthesis of Pyrazinylmethylamines via N-Alkylation

The incorporation of the methoxypyrazine moiety onto an amine-containing scaffold is a common strategy in drug design. The resulting secondary or tertiary amines often exhibit enhanced biological activity.

Protocol 2: General Procedure for N-Alkylation of Amines

-

Materials & Setup:

-

Amine substrate (1.0 eq)

-

This compound (1.1 eq)

-

Non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 2.0 eq)

-

Anhydrous solvent (e.g., Acetonitrile or DMF)

-

Round-bottom flask, magnetic stirrer, nitrogen/argon inlet.

-

-

Step-by-Step Methodology:

-

To a stirred solution of the amine substrate in the chosen anhydrous solvent, add the non-nucleophilic base.

-

Causality Note: The base is critical to neutralize the hydrobromic acid (HBr) generated during the reaction. Without it, the HBr would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

-

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of this compound in the same solvent dropwise over 15-30 minutes.

-

Causality Note: Dropwise addition at low temperature helps to control any potential exotherm and minimize side reactions.

-

-

Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS until the starting amine is consumed.

-

Workup: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers sequentially with water and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel.

-

Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Table 1: Representative N-Alkylation Reactions

| Amine Substrate | Base (eq) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| Aniline | DIPEA (2.0) | MeCN | RT | 12 | 85-95% |

| Benzylamine | TEA (2.0) | DMF | RT | 6 | 90-98% |

| Piperidine | K₂CO₃ (2.5) | MeCN | 50 | 8 | 88-96% |

| Morpholine | DIPEA (2.0) | THF | RT | 10 | 87-94% |

Application Note 2: Synthesis of Pyrazinylmethyl Ethers via O-Alkylation

The Williamson ether synthesis provides a classic and reliable method for forming ether linkages, which are stable and common features in drug molecules.

Protocol 3: General Procedure for O-Alkylation of Alcohols and Phenols

-

Materials & Setup:

-

Alcohol/Phenol substrate (1.0 eq)

-

This compound (1.2 eq)

-

Base (e.g., Sodium hydride (NaH, 60% in mineral oil, 1.3 eq) or Potassium carbonate (K₂CO₃, 2.5 eq))

-

Anhydrous solvent (e.g., THF for NaH, DMF or MeCN for K₂CO₃)

-

Round-bottom flask, magnetic stirrer, nitrogen/argon inlet.

-

-

Step-by-Step Methodology:

-

For NaH: Suspend NaH in anhydrous THF under N₂. Add a solution of the alcohol/phenol substrate in THF dropwise at 0 °C. Stir for 30-60 minutes at room temperature until hydrogen evolution ceases.

-

Causality Note: Alcohols and phenols are less nucleophilic than amines. A strong base like NaH is required to deprotonate the hydroxyl group, forming the much more reactive alkoxide/phenoxide intermediate.

-

-

For K₂CO₃: To a solution of the phenol substrate in DMF, add K₂CO₃. Heat to 50-60 °C for 30 minutes.

-

Add a solution of this compound in the reaction solvent to the generated nucleophile.

-

Stir the reaction at room temperature (or with gentle heating, e.g., 50-70 °C) for 6-24 hours, monitoring by TLC or LC-MS.

-

Workup: Carefully quench the reaction by the slow addition of water or saturated ammonium chloride solution (especially for NaH). Extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.

-

Purification & Validation: Purify by flash column chromatography and validate the final product structure and purity by NMR and HRMS.

-

Table 2: Representative O-Alkylation Reactions

| Alcohol/Phenol Substrate | Base (eq) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| Phenol | K₂CO₃ (2.5) | DMF | 60 | 6 | 90-97% |

| 4-Methoxybenzyl alcohol | NaH (1.3) | THF | RT | 12 | 80-90% |

| Catechol (mono-alkylation) | K₂CO₃ (1.2) | MeCN | 50 | 24 | 75-85% |

| 1-Naphthol | NaH (1.3) | DMF | RT | 8 | 88-96% |

Conclusion

This compound is a robust and efficient chemical tool for the synthesis of diverse, biologically relevant molecules. Its predictable reactivity via the Sₙ2 mechanism allows for the straightforward incorporation of the methoxypyrazine scaffold into a wide range of molecular architectures. The protocols detailed herein provide a solid foundation for researchers in drug discovery and development to explore new chemical space and create novel compounds with potentially enhanced therapeutic properties. Adherence to the mechanistic principles and careful selection of reaction conditions are paramount to achieving high yields and purity in these synthetic endeavors.

References

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.[Link][1]

-

Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Taylor & Francis Online.[Link][2][3]

-

Common Classes of Organic Reactions. Chemistry LibreTexts.[Link][5]

-

Elimination by the E2 mechanism. Chemistry LibreTexts.[Link][6]

-

A Tale of Two Elimination Reaction Patterns. Master Organic Chemistry.[Link][7]

Sources

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Application Note & Protocols: Derivatization of 2-(Bromomethyl)-3-methoxypyrazine for Drug Discovery

Abstract

The pyrazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable component for designing molecules that interact with biological targets.[3] This application note provides a detailed guide for the derivatization of 2-(bromomethyl)-3-methoxypyrazine, a versatile building block for creating diverse chemical libraries for drug discovery. We will explore the fundamental principles of its reactivity, provide step-by-step protocols for derivatization with various nucleophiles, and discuss the necessary analytical techniques for characterization.

Introduction: The Significance of the Methoxypyrazine Scaffold

Pyrazine derivatives are found in a wide array of pharmacologically active compounds, exhibiting activities such as anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[4][5] The 3-methoxypyrazine moiety, in particular, is a key pharmacophore found in nature and is associated with the characteristic aromas of various foods and beverages.[6][7][8] In medicinal chemistry, the methoxy group can act as a hydrogen bond acceptor and influence the molecule's metabolic stability and pharmacokinetic profile.

The starting material, this compound, is an attractive synthon for library synthesis due to the presence of a reactive bromomethyl group. This group acts as an excellent electrophile, readily undergoing nucleophilic substitution reactions. This allows for the straightforward introduction of a wide variety of functional groups and molecular fragments, enabling the rapid generation of a library of novel compounds for biological screening.

Core Chemistry: Nucleophilic Substitution

The primary pathway for the derivatization of this compound is the SN2 (bimolecular nucleophilic substitution) reaction.[9] In this reaction, a nucleophile attacks the electrophilic carbon atom of the bromomethyl group, displacing the bromide leaving group in a single, concerted step.

Key Mechanistic Considerations:

-

Electrophile: The carbon atom of the -CH2Br group is electron-deficient due to the electron-withdrawing effect of the bromine atom and the pyrazine ring, making it susceptible to nucleophilic attack.

-

Leaving Group: The bromide ion (Br-) is a good leaving group, facilitating the reaction.

-

Nucleophile: The choice of nucleophile is critical for generating chemical diversity. A wide range of nucleophiles, including amines, thiols, alcohols, and carbanions, can be employed.

-

Solvent: The reaction is typically performed in a polar aprotic solvent, such as acetonitrile (ACN), dimethylformamide (DMF), or tetrahydrofuran (THF), which can solvate the cation of the nucleophilic salt without significantly solvating the nucleophile itself, thus enhancing its reactivity.[9]

-

Base: An appropriate base is often required to deprotonate the nucleophile (e.g., an amine or thiol) or to neutralize the HBr generated during the reaction. Common bases include potassium carbonate (K2CO3), triethylamine (TEA), or sodium hydride (NaH).

General Experimental Workflow

The following diagram illustrates a typical workflow for the derivatization of this compound.

Caption: General workflow for derivatization.

Derivatization Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound is a reactive alkylating agent and should be handled with care.

Protocol 1: Synthesis of Amine Derivatives

This protocol describes the synthesis of a secondary amine derivative, a common moiety in bioactive molecules.

Reaction Scheme:

Caption: N-Alkylation reaction scheme.

Materials:

-

This compound (1.0 eq)

-

Primary or secondary amine (1.1 eq)

-

Potassium carbonate (K2CO3), anhydrous (2.0 eq)

-

Acetonitrile (ACN), anhydrous

Procedure:

-

To a round-bottom flask, add this compound and anhydrous acetonitrile.

-

Add the desired primary or secondary amine to the solution.

-

Add anhydrous potassium carbonate to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., ethyl acetate/hexanes).

-

Characterize the purified product by NMR and Mass Spectrometry.

Rationale:

-

K2CO3: Acts as a base to neutralize the hydrobromic acid (HBr) formed during the reaction, driving the equilibrium towards the product.

-

Acetonitrile: A polar aprotic solvent that facilitates the SN2 reaction.

Protocol 2: Synthesis of Thioether Derivatives

This protocol details the formation of a thioether linkage, which is present in various pharmaceuticals.

Reaction Scheme:

Caption: S-Alkylation reaction scheme.

Materials:

-

This compound (1.0 eq)

-

Thiol (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the thiol and anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride portion-wise to the solution. Allow the mixture to stir for 15-20 minutes at 0 °C to form the thiolate.

-

Add a solution of this compound in anhydrous THF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Characterize the purified product by NMR and Mass Spectrometry.

Rationale:

-

NaH: A strong base used to deprotonate the thiol to form the more nucleophilic thiolate anion.

-

Anhydrous conditions and inert atmosphere: Necessary because NaH reacts violently with water.

-

0 °C: The initial cooling is to control the exothermic reaction of NaH with the thiol and the subsequent quenching step.

Data and Characterization

The successful synthesis of derivatives should be confirmed by a combination of chromatographic and spectroscopic methods.

Table 1: Summary of Derivatization Reactions and Conditions

| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature | Product Type |

| Amines | Morpholine | K₂CO₃ | ACN | Room Temp. | Secondary Amine |

| Thiols | Thiophenol | NaH | THF | 0 °C to RT | Thioether |

| Alcohols | Phenol | K₂CO₃ | DMF | 60 °C | Ether |

| Carbanions | Diethyl malonate | NaH | THF | 0 °C to RT | C-C coupled |

Analytical Characterization:

-

Thin Layer Chromatography (TLC): Used to monitor the progress of the reaction by observing the disappearance of the starting material spot and the appearance of the product spot.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The most informative technique. Look for the disappearance of the bromomethyl singlet (typically around δ 4.5-4.7 ppm) and the appearance of a new singlet for the methylene protons adjacent to the heteroatom (e.g., δ 3.6-3.8 ppm for an amine derivative). The integration and splitting patterns of other protons will confirm the structure.

-

¹³C NMR: Confirms the carbon framework of the new derivative.

-

-

Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful incorporation of the nucleophile. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of diverse libraries of pyrazine-containing compounds. The straightforward nucleophilic substitution reactions described in this note allow for the rapid and efficient generation of novel molecules with potential therapeutic applications. By employing a range of nucleophiles and carefully characterizing the resulting products, researchers can significantly expand their chemical space in the quest for new drug candidates.

References

-

MDPI. (n.d.). Laboratory Evidence of 2-Isobutyl-3-methoxypyrazine as a Male-Released Aggregative Cue in Labidostomis lusitanica (Germar) (Coleoptera: Chrysomethodae). Retrieved from [Link]

-

PubChem. (n.d.). 2-Isobutyl-3-methoxypyrazine. Retrieved from [Link]

-

Guillaumie, S., et al. (2013). Genetic analysis of the biosynthesis of 2-methoxy-3-isobutylpyrazine, a major grape-derived aroma compound impacting wine quality. PubMed. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Substitution reactions of alkyl halides: two mechanisms. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of labelled 2-methoxy-3-alkylpyrazines: Synthesis and characterization of deuterated 2-methoxy-3-isopropylyrazine and 2-methoxy-3-isobutylpyrazine. Retrieved from [Link]

-

UC Davis. (n.d.). Pyrazines - Waterhouse Lab. Retrieved from [Link]

-

Setyowati, W. A. E., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2‑Isobutyl‑3‑methoxypyrazine (IBMP) – Green/Herbal. Retrieved from [Link]

-

Bramwell, F. B., et al. (1969). Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. Journal of the Chemical Society C: Organic. Retrieved from [Link]

- Google Patents. (n.d.). US9458115B2 - Synthesis of substituted pyrazines.

-

Interchim. (n.d.). Derivatization reagents. Retrieved from [Link]

-

NIH. (n.d.). Denitrogenative dismantling of heteroaromatics by nucleophilic substitution reactions with diazomethyl compounds. Retrieved from [Link]

-

Taylor & Francis Online. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Retrieved from [Link]

-

PubMed. (2018). Methoxypyrazines biosynthesis and metabolism in grape: A review. Retrieved from [Link]

-

ResearchGate. (n.d.). Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS - ) and Polysulfides (S n 2 - ). Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]

-

YouTube. (2021). Explaining Wine Terminology: Methoxypyrazines for WSET Levels 3 and 4. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-isobutyl-3-methoxypyrazine. Retrieved from [Link]

-

ResearchGate. (n.d.). Methoxypyrazines of Grapes and Wines. Retrieved from [Link]

-

ACS Publications. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Retrieved from [Link]

-

FEMA. (2002). 2-ISOBUTYL-3-METHOXYPYRAZINE. Retrieved from [Link]

Sources

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Genetic analysis of the biosynthesis of 2-methoxy-3-isobutylpyrazine, a major grape-derived aroma compound impacting wine quality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. waterhouse.ucdavis.edu [waterhouse.ucdavis.edu]

- 8. Methoxypyrazines biosynthesis and metabolism in grape: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

Synthesis of pyrazine-based enzyme inhibitors

Application Note & Protocol

Topic: Synthesis of Pyrazine-Based Enzyme Inhibitors: A Technical Guide for Drug Discovery Audience: Researchers, scientists, and drug development professionals.

Introduction: The Pyrazine Scaffold as a Cornerstone in Enzyme Inhibition

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-para arrangement, is recognized in medicinal chemistry as a "privileged scaffold".[1] Its structural and electronic properties—planarity similar to benzene, combined with the presence of two hydrogen bond-accepting nitrogen atoms—make it an ideal building block for molecules designed to interact with biological targets.[2] Pyrazine derivatives have been extensively documented for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4]

A significant number of pyrazine-containing compounds have been developed as potent and selective enzyme inhibitors, with a particular impact in the field of oncology.[3][5] Many of these function as kinase inhibitors, where a pyrazine nitrogen atom frequently forms a critical hydrogen bond with an amino acid in the hinge region of the kinase's ATP-binding pocket.[2] This interaction is a cornerstone of ATP-competitive inhibition, a mechanism employed by numerous FDA-approved drugs.[3][6] These inhibitors can bind reversibly through hydrogen bonds and hydrophobic interactions or irreversibly via covalent bonding, targeting either the active or inactive conformation of the kinase.[3][6]

This technical guide provides an in-depth overview of the principal synthetic strategies for constructing and functionalizing pyrazine-based enzyme inhibitors. It moves from foundational methods for building the core heterocycle to modern, versatile techniques for derivatization, which are essential for generating libraries of compounds in a drug discovery setting. Each section explains the causality behind the chosen methodologies and provides detailed, actionable protocols for implementation in the laboratory.

Section 1: Foundational Strategies for Assembling the Pyrazine Core

The construction of the pyrazine ring itself is a mature field of organic chemistry, with several robust methods that remain relevant today. These strategies are ideal for creating novel, highly substituted pyrazine cores that may not be commercially available.

The Condensation of 1,2-Dicarbonyls with 1,2-Diamines

Expertise & Experience: This is arguably the most fundamental and versatile method for pyrazine synthesis. Its power lies in the ready availability of a vast array of 1,2-dicarbonyl compounds (e.g., benzils, glyoxals) and 1,2-diamines (e.g., ethylenediamine). The reaction proceeds in two key stages: an initial double condensation to form a non-aromatic dihydropyrazine intermediate, followed by an oxidation step to achieve the stable aromatic pyrazine ring. The choice of oxidant is critical; while historical methods used stoichiometric metallic oxides, modern approaches often favor milder conditions or aerobic oxidation.[7] A greener variation of this method involves a one-pot condensation and aromatization catalyzed by potassium tert-butoxide in aqueous methanol at room temperature, avoiding harsh conditions or expensive catalysts.[8]

Caption: General workflow for pyrazine synthesis via condensation and oxidation.

Protocol 1: Synthesis of 2,3-Diphenylpyrazine via Condensation/Oxidation

Trustworthiness: This protocol is a self-validating system. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), and the final product identity and purity can be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR).

Materials:

-

Benzil (1,2-diphenylethane-1,2-dione)

-

Ethylene glycol

-

Ammonium acetate (NH₄OAc)

-

Glacial acetic acid

-

Ethanol

-

Deionized water

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzil (2.10 g, 10 mmol) and ethylene glycol (30 mL).

-

Add ammonium acetate (7.71 g, 100 mmol) to the mixture.

-

Heat the reaction mixture to reflux (approx. 120-130 °C) with vigorous stirring. The solution will turn from yellow to a deep orange/brown color.

-

Maintain reflux for 2 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent), observing the disappearance of the benzil spot.

-

After completion, cool the reaction mixture to room temperature. A precipitate will form.

-

Pour the mixture into 100 mL of cold deionized water and stir for 15 minutes to fully precipitate the product.

-

Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water (3 x 30 mL) and then with a small amount of cold ethanol.

-

Recrystallize the crude product from hot ethanol to yield pale yellow crystals of 2,3-diphenylpyrazine.

-

Dry the crystals in a vacuum oven. Determine the yield and characterize the product. (Expected m.p.: 124-126 °C).

The Gutknecht Pyrazine Synthesis (Self-Condensation of α-Amino Ketones)

Expertise & Experience: First reported in 1879, the Gutknecht synthesis is a classic and efficient method for producing symmetrically substituted pyrazines.[9] The strategy relies on the self-condensation of two molecules of an α-amino ketone, which is often generated in situ from an α-halo ketone and ammonia.[9] While highly effective for symmetrical products, its primary limitation is the formation of difficult-to-separate regioisomeric mixtures when two different α-amino ketones are used, making it less suitable for creating unsymmetrical inhibitors.[10]

Section 2: Modern Derivatization of the Pyrazine Scaffold

For drug discovery programs focused on structure-activity relationship (SAR) studies, modifying a pre-existing pyrazine core is often more efficient than building each analogue from scratch. Versatile building blocks like 2,5-dichloropyrazine are ideal starting points for introducing diverse functionality through modern cross-coupling reactions.[11]

Palladium-Catalyzed Cross-Coupling Reactions

Expertise & Experience: Palladium-catalyzed reactions such as the Suzuki-Miyaura (for C-C bonds) and Buchwald-Hartwig (for C-N bonds) aminations are indispensable tools in modern medicinal chemistry.[11] They offer exceptional functional group tolerance, reliable scalability, and predictable reactivity. When applied to di-halogenated pyrazines, these reactions allow for the systematic and controlled introduction of aryl, heteroaryl, and amine substituents, which are common features in enzyme inhibitors.[12][13] The differential reactivity of the two chlorine atoms in 2,5-dichloropyrazine can often be exploited to achieve selective mono-functionalization by carefully controlling stoichiometry and reaction conditions, followed by a second, different coupling reaction.[11]

Caption: Functionalization of 2,5-dichloropyrazine via cross-coupling reactions.

Protocol 2: Mono-Aryl Substitution via Suzuki-Miyaura Cross-Coupling

Trustworthiness: This protocol includes specific catalyst and base recommendations, which are critical for success. The reaction is typically high-yielding. Purity is assessed via TLC and NMR, with column chromatography used for purification, ensuring a well-characterized product for subsequent steps.

Materials:

-

2,5-Dichloropyrazine

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

To a microwave vial or Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 2,5-dichloropyrazine (149 mg, 1.0 mmol), the arylboronic acid (1.1 mmol, 1.1 eq), and potassium carbonate (414 mg, 3.0 mmol).

-

Add the palladium catalyst, Pd(PPh₃)₄ (58 mg, 0.05 mmol, 5 mol%).

-

Add 1,4-dioxane (5 mL) and deionized water (1 mL).

-

Seal the vessel and heat the mixture to 100 °C for 4-6 hours (or use microwave irradiation at 120 °C for 30 minutes).

-

Monitor the reaction by TLC for the consumption of 2,5-dichloropyrazine.

-

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer. Wash with water (15 mL) and then brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the 2-aryl-5-chloropyrazine product.

Synthesis of Pyrazine Carboxamides

Expertise & Experience: The pyrazine-2-carboxamide moiety is a key structural feature in many biologically active molecules. This functional group is an excellent hydrogen bond donor and acceptor, facilitating strong interactions with enzyme active sites. There are two primary, highly reliable methods for its synthesis. The first involves the direct aminolysis of an activated carboxylic acid (or its corresponding ester), often facilitated by microwave irradiation to reduce reaction times.[14] The second, more general approach uses a peptide coupling agent like 1,1'-carbonyldiimidazole (CDI) or HATU to activate the pyrazine carboxylic acid in situ for reaction with a primary or secondary amine.[14]

Protocol 3: Synthesis of a Pyrazine-2-Carboxamide via CDI Coupling

Trustworthiness: This protocol uses a common and highly effective coupling agent (CDI) that avoids the formation of water-soluble byproducts, simplifying workup. The reaction is typically clean, and the product can be purified by simple precipitation or crystallization.

Materials:

-

Pyrazine-2-carboxylic acid

-

1,1'-Carbonyldiimidazole (CDI)

-

A primary or secondary amine (e.g., benzylamine)

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether

-

Deionized water

Procedure:

-

In a dry, nitrogen-flushed round-bottom flask, dissolve pyrazine-2-carboxylic acid (1.24 g, 10 mmol) in anhydrous DMF (20 mL).

-

Add CDI (1.78 g, 11 mmol, 1.1 eq) portion-wise at room temperature. Effervescence (CO₂) will be observed.

-

Stir the mixture for 1 hour at room temperature. During this time, the activated imidazolide intermediate is formed.

-

In a separate flask, prepare a solution of the amine (e.g., benzylamine, 1.07 g, 10 mmol) in a small amount of DMF.

-

Add the amine solution dropwise to the activated acid mixture.

-

Stir the reaction at room temperature overnight (12-16 hours).

-

Monitor the reaction by TLC. Upon completion, pour the reaction mixture into a beaker containing 200 mL of cold deionized water.

-

Stir vigorously. The product will often precipitate as a solid. If it oils out, stir until solidification occurs.

-

Collect the solid by vacuum filtration. Wash the filter cake with copious amounts of water and then with a small amount of cold diethyl ether to remove any residual DMF.

-

Dry the product under vacuum to yield the desired N-substituted-pyrazine-2-carboxamide.

Section 3: Target Interaction and Data Overview

The synthetic strategies outlined above provide access to molecules designed to interact with specific enzyme targets. For pyrazine-based kinase inhibitors, the interaction with the ATP-binding site is paramount.

The Pyrazine-Kinase Hinge Interaction

Expertise & Experience: The ATP-binding pocket of a protein kinase contains a flexible "hinge" region that connects the N- and C-terminal lobes of the enzyme. This region provides key hydrogen bond donors and acceptors that anchor ATP for phosphotransfer. A common and effective strategy in inhibitor design is to mimic this interaction. The electron-deficient nature of the pyrazine ring and the lone pair availability on its nitrogen atoms make it an excellent hydrogen bond acceptor, allowing it to engage with the backbone NH groups of hinge residues like glutamate and alanine.[2] This interaction is often the primary anchor holding the inhibitor in place, allowing other parts of the molecule to make further favorable contacts.[1]

Caption: Key hydrogen bond interaction of a pyrazine inhibitor with the kinase hinge.

Representative Pyrazine-Based Kinase Inhibitors

The following table summarizes selected pyrazine-based inhibitors, highlighting their enzyme targets and reported potencies. This quantitative data underscores the effectiveness of the pyrazine scaffold in generating highly potent molecules.

| Inhibitor Name | Target Kinase(s) | Potency (IC₅₀) | Reference(s) |

| Acalabrutinib | BTK | 3 nM | [3] |

| Gilteritinib | FLT3, AXL | < 1 nM (FLT3) | [3] |

| Erdafitinib | FGFR1-4 | 1-3 nM | [3] |

| Compound 11 | FGFR1, FGFR4 | < 10 nM | [3] |

| Nerone Derivative | PARP | 77 nM | [15] |

Conclusion

The pyrazine scaffold continues to be a highly fruitful starting point for the design and synthesis of potent and selective enzyme inhibitors. This guide has detailed both foundational and modern synthetic methodologies, providing the rationale and step-by-step protocols necessary for their practical application. From the classic condensation reactions that build the core to the powerful palladium-catalyzed cross-couplings that enable rapid diversification, these strategies equip medicinal chemists and drug discovery professionals with the tools to explore the vast chemical space of pyrazine derivatives and develop novel therapeutic agents.[1]

References

-

Al-Ostoot, F. H., Al-Mokhadar, S. F., Al-Qawasmeh, R. A., & El-Elimat, T. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Expert Opinion on Therapeutic Patents, 34(9), 697-717. Retrieved from [Link]

-

Al-Ostoot, F. H., Al-Mokhadar, S. F., Al-Qawasmeh, R. A., & El-Elimat, T. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). Expert opinion on therapeutic patents, 1–21. Advance online publication. Retrieved from [Link]

-

Kumar, A., Kumar, A., Kumar, V., & Sharma, G. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Organic letters, 20(15), 4443–4447. Retrieved from [Link]

-

Wang, C., Wang, Z., Zhang, Y., & Li, Y. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7149. Retrieved from [Link]

-

Baruah, V. J., Dutta, M. P., Borah, P., & Sarma, D. (2017). Greener approach toward one pot route to pyrazine synthesis. Synthetic Communications, 47(10), 969-974. Retrieved from [Link]

-

Tan, K. L., & Liew, K. Y. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. Retrieved from [Link]

-

Ramachandran, S., et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences, 10(9), 3100-3113. Retrieved from [Link]

-

Ballaschk, F., Erhardt, H., & Kirsch, S. F. (2017). Synthesis of substituted pyrazines from N-allyl malonamides. RSC Advances, 7(88), 55891-55895. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Taylor & Francis Online. Retrieved from [Link]

-

Hřibová, P., et al. (2016). New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures. Pharmacognosy Magazine, 12(Suppl 2), S211–S216. Retrieved from [Link]

-

Li, F., et al. (2022). Mechanism of Pyrazine Formation Intervened by Oxidized Methionines during Thermal Degradation of the Methionine–Glucose Amadori Compound. Journal of Agricultural and Food Chemistry, 70(41), 13391–13399. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrazine. Retrieved from [Link]

-

Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(19), 4434. Retrieved from [Link]

- Pagoria, P. F., et al. (2016). Synthesis of substituted pyrazines. U.S. Patent No. 9,458,115. Google Patents.

-

Li, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters, 15(11), 1475–1482. Retrieved from [Link]

-

Zitko, J., et al. (2012). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 17(10), 12392–12410. Retrieved from [Link]

-

Abd El-Wahab, A. H. F., et al. (2006). Pyrazine-2-substituted carboxamide derivatives: synthesis, antimicrobial and Leuconostoc mesenteroides growth inhibition activity. Journal of the Serbian Chemical Society, 71(5), 471-481. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijbpas.com [ijbpas.com]

- 5. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Pyrazine - Wikipedia [en.wikipedia.org]

- 10. Synthesis of substituted pyrazines from N -allyl malonamides - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11529F [pubs.rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Bromomethyl)-3-methoxypyrazine Derivatives

Welcome to the technical support center for the synthesis of 2-(bromomethyl)-3-methoxypyrazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this critical synthetic transformation. As a Senior Application Scientist, I have compiled field-proven insights and troubleshooting strategies to ensure your success in the laboratory.

This resource is structured to provide direct answers to specific issues you may encounter. We will explore the two primary synthetic routes, potential pitfalls, and strategies for maximizing your yield and purity.

Synthetic Pathways Overview

The synthesis of this compound typically proceeds via one of two main pathways:

-

Radical Bromination of 2-Methyl-3-methoxypyrazine: This route utilizes a free-radical chain reaction to selectively brominate the methyl group. The most common method is the Wohl-Ziegler reaction, employing N-Bromosuccinimide (NBS) as the bromine source.

-

Nucleophilic Substitution of 2-(Hydroxymethyl)-3-methoxypyrazine: This pathway involves the conversion of a primary alcohol to the corresponding bromide, often through an Appel-type reaction.

Technical Support Center: Managing the Hygroscopic Alkylating Agent 2-(Bromomethyl)-3-methoxypyrazine

Welcome to the technical support guide for 2-(Bromomethyl)-3-methoxypyrazine. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile yet challenging reagent. Pyrazine derivatives are crucial scaffolds in medicinal chemistry and materials science, and successful synthesis hinges on the precise handling of reactive intermediates.[1] this compound is a potent alkylating agent, but its efficacy is critically dependent on maintaining its structural integrity, which is threatened by its hygroscopic nature.

This guide provides in-depth, field-proven insights into the proper storage, handling, and troubleshooting of this reagent to ensure experimental success and reproducibility.

Section 1: Frequently Asked Questions (FAQs): Understanding the Reagent

This section addresses the most common initial questions regarding the properties and stability of this compound.

Q1: What is this compound and what is its primary application?

This compound is a heterocyclic organic compound. Structurally, it features a pyrazine ring substituted with a methoxy group and a highly reactive bromomethyl group. This bromomethyl group makes it an excellent electrophile and a powerful alkylating agent, primarily used for introducing the 3-methoxypyrazinylmethyl moiety onto various nucleophiles (e.g., amines, thiols, alcohols, carbanions).[2][3] This reaction is typically a bimolecular nucleophilic substitution (SN2). Its utility is significant in the synthesis of complex target molecules in the pharmaceutical and agrochemical industries.

Q2: What does "hygroscopic" mean, and why is it a critical issue for this reagent?

"Hygroscopic" refers to a substance's tendency to absorb moisture from the surrounding atmosphere.[4] For this compound, this is not a trivial physical property; it is a critical chemical liability. The absorbed water can act as a nucleophile and react with the reagent itself.

Causality: The carbon atom of the bromomethyl group is highly electrophilic due to the electron-withdrawing nature of the adjacent bromine atom. Atmospheric water, though a weak nucleophile, can attack this carbon, leading to hydrolysis. This reaction replaces the bromine atom with a hydroxyl group, forming the inert 2-(hydroxymethyl)-3-methoxypyrazine byproduct. This byproduct is incapable of performing the desired alkylation, leading to reduced reagent potency, inaccurate stoichiometry, and ultimately, low or no yield in your reaction.

Q3: How should I properly store this reagent to ensure its long-term stability?

Proper storage is the first and most critical step in managing this compound. The goal is to create an environment that is cool, dark, and—most importantly—dry.[5][6]

Data Presentation: Recommended Storage Conditions

| Parameter | Recommendation | Rationale & Authoritative Grounding |

| Temperature | Store in a refrigerator (2-8 °C) or a designated cool place. | Lower temperatures slow the rate of potential decomposition reactions. |

| Atmosphere | Store under a dry, inert atmosphere (e.g., Argon or Nitrogen). | An inert atmosphere displaces atmospheric moisture and oxygen, preventing hydrolysis and oxidation. This is the standard best practice for air-sensitive compounds. |

| Container | Use a tightly sealed, opaque glass bottle with a high-quality, inert cap liner (e.g., PTFE). | A tight seal is crucial to prevent moisture ingress.[5] Opaque glass protects the compound from potential light-induced degradation. |

| Location | Store in a dedicated, well-ventilated cabinet for reactive chemicals, away from strong oxidizing agents, acids, and bases. | Prevents accidental reaction with incompatible materials and ensures safety. |

Q4: What are the primary safety hazards associated with this compound?

As a reactive alkylating agent, this compound should be handled with care.

-

Irritant: It is expected to be irritating to the skin, eyes, and respiratory system.[6][7]

-

Toxicity: It is harmful if swallowed.[7]

-

Reactivity: Avoid contact with strong oxidizing agents.[5]

Mandatory Personal Protective Equipment (PPE):

-

Chemical-resistant gloves (e.g., nitrile).

-

Safety goggles or a face shield.

-

A lab coat.

-

All handling of the solid or its solutions should be performed inside a certified chemical fume hood.

Section 2: Core Protocols & Workflows

Adherence to rigorous, standardized procedures is essential. Do not just list steps; understand the causality behind them.

Protocol 2.1: Weighing and Preparing Solutions under an Inert Atmosphere

This protocol must be followed to prevent reagent decomposition before it even reaches the reaction.

Objective: To accurately weigh the solid reagent and prepare a solution without exposure to atmospheric moisture.

Methodology (Glove Box - Preferred):

-

Preparation: Place all necessary items inside the glove box antechamber: the sealed reagent bottle, a clean spatula, an oven-dried vial with a magnetic stir bar, a septum cap, and anhydrous, non-nucleophilic solvent (e.g., THF, Dichloromethane, Acetonitrile). Ensure the glove box atmosphere has low moisture content (<10 ppm H₂O).

-

Equilibration: Allow the sealed reagent bottle to equilibrate to the glove box temperature for at least 20-30 minutes before opening to prevent moisture condensation on the cold solid.

-

Weighing: Inside the glove box, carefully unseal the reagent bottle. Quickly weigh the desired amount of this compound into the oven-dried vial.

-

Sealing: Tightly reseal the main reagent bottle immediately.

-

Dissolution: Add the anhydrous solvent to the vial containing the weighed reagent. Cap the vial with the septum and ensure it is sealed.

-

Removal: The sealed vial containing the reagent solution can now be safely removed from the glove box for use in your reaction setup.

Protocol 2.2: Transferring Reagent Solutions via Syringe

Objective: To transfer a precise volume of the reagent solution from a sealed vial to a reaction flask under an inert atmosphere.

Methodology (Schlenk Line Technique):

-

System Purge: Ensure your reaction flask is assembled, oven-dried, and thoroughly purged with dry nitrogen or argon using a Schlenk line.[8]

-

Syringe Preparation: Oven-dry the syringe and needle.[9][10] Allow them to cool to room temperature in a desiccator or by flushing with a stream of dry inert gas.[10]

-

Pressure Equalization: Puncture the septum of your reaction flask with a needle connected to the inert gas line (a bubbler is ideal to monitor pressure). This creates a positive pressure.

-

Withdrawal: Puncture the septum of the reagent solution vial with the prepared dry needle and syringe. Withdraw a slightly larger volume of solution than needed. Invert the syringe and push the excess solution and any gas bubbles back into the vial. This ensures an accurate volume.

-

Transfer: Quickly and carefully remove the needle from the reagent vial and puncture the septum of the reaction flask. Slowly add the solution to the reaction mixture (ideally dropwise if the reaction is exothermic).

-

Cleaning: Immediately after use, quench and clean the syringe and needle to prevent the reagent from reacting and seizing the plunger.[9]

Section 3: Troubleshooting Guide: Addressing Common Experimental Issues

Even with careful technique, problems can arise. This guide helps diagnose and solve common issues.

Issue 1: Low or No Product Yield

-

Possible Cause A: Reagent Degradation via Hydrolysis

-

Diagnosis: This is the most common failure mode. If you observe unreacted starting material (your nucleophile), it's highly likely the alkylating agent was "dead on arrival."

-

Self-Validation & Solution: Before running a large-scale reaction, perform a small test reaction. Always use a freshly opened bottle or a reagent that has been scrupulously stored under inert gas. Prepare solutions immediately before use. Do not store solutions of this reagent for extended periods, as decomposition can still occur.

-

-

Possible Cause B: Competing Elimination (E2) Reaction

-

Diagnosis: If you are using a strong and/or sterically hindered base (e.g., potassium tert-butoxide, DBU), it can abstract a proton from the bromomethyl group, leading to an elimination side product instead of the desired substitution. This is favored at higher temperatures.[2]

-

Self-Validation & Solution: Analyze the crude reaction mixture by LC-MS or GC-MS to look for byproducts with a mass corresponding to the elimination product. To favor substitution over elimination (SN2 vs. E2), switch to a less hindered, non-nucleophilic base (e.g., potassium carbonate, cesium carbonate) and run the reaction at the lowest feasible temperature (e.g., start at 0 °C or room temperature).[2][11]

-

Issue 2: Complex Product Mixture / Multiple Spots on TLC

-

Possible Cause A: Over-Alkylation

-

Diagnosis: This occurs if your nucleophile has multiple reactive sites or if the initial product is more nucleophilic than the starting material. You will see spots on the TLC corresponding to di- or poly-alkylated species.

-

Self-Validation & Solution: Use a slight excess of the nucleophile relative to the this compound. Add the alkylating agent solution slowly (dropwise) to the nucleophile solution to maintain a low instantaneous concentration of the electrophile, which disfavors multiple additions.[2]

-

-

Possible Cause B: Reaction with Solvent

-

Diagnosis: If you use a nucleophilic solvent (e.g., methanol, ethanol, water), the solvent itself can react with the bromomethyl group, leading to ether or alcohol byproducts.[2]

-

Self-Validation & Solution: This highlights the importance of solvent choice. Always use high-purity, anhydrous, non-nucleophilic solvents such as Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (ACN), or N,N-Dimethylformamide (DMF).

-

References

- SAFETY DATA SHEET. (n.d.).

- ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1).

- Fauske & Associates. (2020).

- Sigma-Aldrich. (n.d.). Technical Bulletin AL-134: Handling Air-Sensitive Reagents.

- BenchChem. (2025). Managing the reactivity of the bromomethyl group to prevent unwanted reactions.

- The Good Scents Company. (n.d.). 2-methoxy-3-methyl pyrazine, 2847-30-5.

- Sigma-Aldrich. (n.d.). Technical Bulletin AL-134: Handling Air-Sensitive Reagents.

- Fisher Scientific. (2013).

- HepatoChem. (n.d.). How do you handle hygroscopic salts?

- MDPI. (2022). Laboratory Evidence of 2-Isobutyl-3-methoxypyrazine as a Male-Released Aggregative Cue in Labidostomis lusitanica (Germar) (Coleoptera: Chrysomela).

- Quora. (2014).

- ScienceDirect. (n.d.). Detection thresholds for 2-isopropyl-3-methoxypyrazine in Concord and Niagara grape juice.

- Taylor & Francis Online. (2022).

- ResearchGate. (2025). ChemInform Abstract: Preparation and Reactions of 5,6-Bis(bromomethyl)pyrazine-2,3-dicarbonitrile with S, N, and O Nucleophiles.

- ResearchGate. (n.d.). Thermodynamics of 4'-bromomethyl-2-cyanobiphenyl in different solvents.

- The Good Scents Company. (n.d.). 2-sec-butyl-3-methoxypyrazine 2-methoxy-3-(1-methylpropyl)pyrazine.

- Sigma-Aldrich. (2024).

- jOeCHEM. (2021).

- Google Patents. (n.d.).

- International Journal of Biology and Pharmaceutical Research. (2021).

- PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.

- Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET for Pyrazine, 2-methoxy-3-(2-methylpropyl)-.

- ACS Omega. (2026). Convenient Benzylic Bromination of 2-Hydroxy-5-methylisophthalaldehyde.

- Fisher Scientific. (n.d.).

- Wiley Online Library. (n.d.).

- BroadPharm. (2018). Safety Data Sheet for (5-chloro-2-iodophenyl)(2-fluoro-6-methoxyphenyl)methanone.

- The Good Scents Company. (n.d.). 2-isobutyl-3-methoxypyrazine, 24683-00-9.

- PubMed Central. (2024). Pyrazine derivative synthesis in a continuous-flow system.

- M&U International. (n.d.). MATERIAL SAFETY DATA SHEET for 2-METHOXY-3-SEC-BUTYL PYRAZINE.

- PubChem. (n.d.). Methyl 4-(bromomethyl)

- ResearchGate. (n.d.). 26 questions with answers in HYGROSCOPIC AGENTS | Science topic.

- PubMed. (n.d.). The effects of organic species on the hygroscopic behaviors of inorganic aerosols.

- Suzhou Senfeida Chemical Co., Ltd. (n.d.). China 4-Bromomethyl-2-cyanobiphenyl Manufacturers Suppliers Factory.

- Estonian Academy Publishers. (2017).

- YouTube. (2021). PYRAZINE SYNTHESIS #PREPARATION OF PYRAZINE#PROPERTIES OF PYRAZINE.

- Scribd. (n.d.). Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions.

Sources

- 1. ijbpas.com [ijbpas.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. EP1660433A2 - Preparation and use of alkylating agents - Google Patents [patents.google.com]

- 4. quora.com [quora.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. 2-methoxy-3-methyl pyrazine, 2847-30-5 [thegoodscentscompany.com]

- 8. chemistryviews.org [chemistryviews.org]

- 9. web.mit.edu [web.mit.edu]

- 10. ehs.umich.edu [ehs.umich.edu]

- 11. m.youtube.com [m.youtube.com]

Validation & Comparative

A Comparative Guide to the Reactivity of 2-(Bromomethyl) vs. 2-(Chloromethyl) Pyrazines in Synthetic Chemistry

Introduction: The Strategic Importance of 2-(Halomethyl)pyrazines

The pyrazine ring is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous biologically active molecules. Its derivatives are instrumental in the development of pharmaceuticals targeting a wide array of diseases. Among the most versatile building blocks for elaborating the pyrazine core are 2-(halomethyl)pyrazines. These reagents act as potent electrophiles, enabling the introduction of the pyrazine motif onto various nucleophilic substrates through carbon-carbon and carbon-heteroatom bond formation.

This guide provides an in-depth, objective comparison of the reactivity of two common variants: 2-(bromomethyl)pyrazine and 2-(chloromethyl)pyrazine. Understanding the nuanced differences in their performance is critical for researchers and drug development professionals to optimize reaction conditions, maximize yields, and design efficient synthetic routes. We will delve into the underlying chemical principles, present supporting experimental frameworks, and provide detailed protocols for their application.

Theoretical Framework: Unpacking the Determinants of Reactivity

The reactivity of 2-(halomethyl)pyrazines in nucleophilic substitution reactions is analogous to that of benzyl halides. The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a nucleophile attacks the electrophilic methylene carbon, leading to the displacement of the halide ion.

The rate and efficiency of this reaction are predominantly governed by one critical factor: the leaving group ability of the halide. A superior leaving group is one that is more stable on its own after departing with the electron pair from the carbon-halogen bond.[1][2] The stability of the halide anion is inversely proportional to its basicity; weaker bases are better leaving groups because they can better stabilize the negative charge.[1][3]

The basicity of the halide ions follows the order: Cl⁻ > Br⁻ > I⁻. Consequently, their leaving group ability is the reverse: I⁻ > Br⁻ > Cl⁻.[3] This fundamental principle dictates that bromide (Br⁻) is a significantly better leaving group than chloride (Cl⁻) . This is due to bromide's larger ionic radius, which allows the negative charge to be dispersed over a greater volume, resulting in a more stable anion.[4]

A secondary, related factor is the strength of the carbon-halogen (C-X) bond. The C-Br bond is inherently weaker and more polarizable than the C-Cl bond, requiring less energy to break. This further contributes to the enhanced reactivity of the bromo-derivative.

Caption: General SN2 mechanism for 2-(halomethyl)pyrazines.

Comparative Reactivity: A Data-Driven Perspective

Based on the established principles of leaving group ability, 2-(bromomethyl)pyrazine is unequivocally the more reactive electrophile. While direct kinetic studies comparing these specific pyrazine derivatives are not abundant in the literature, extensive data from analogous benzyl halide systems consistently show that benzyl bromide reacts significantly faster than benzyl chloride under identical conditions.[5] One study found benzyl bromide to be the most reactive compound among a series of benzyl halides tested.[5] This established trend is directly translatable to the pyrazine system.

The practical implications of this reactivity difference are summarized below:

| Feature | 2-(Bromomethyl)pyrazine | 2-(Chloromethyl)pyrazine | Rationale |

| Reaction Rate | Fast | Slow to Moderate | Bromide is a superior leaving group compared to chloride.[1][3] |

| Optimal Temp. | Room Temp. to Mild Heat (e.g., 40-60 °C) | Elevated Heat (e.g., 60-100 °C) | Higher activation energy is required to displace the chloride anion. |

| Reaction Time | Shorter (e.g., 1-6 hours) | Longer (e.g., 6-24 hours) | A direct consequence of the slower reaction rate. |

| Catalysis | Often unnecessary | May require a catalyst (e.g., NaI, KI) | Finkelstein reaction conditions can be used to generate a more reactive iodo intermediate in situ.[6] |

| Side Reactions | Generally cleaner reactions | Higher risk of side products | Forcing conditions (high heat, long times) can lead to decomposition or alternative reaction pathways. |

| Cost & Stability | Generally higher cost, less stable | Lower cost, more stable for storage | The weaker C-Br bond makes it more susceptible to degradation over time. |

Experimental Protocols: A Practical Guide to N-Alkylation

To illustrate the practical differences in handling these reagents, we provide a comparative, self-validating protocol for the N-alkylation of a model secondary amine, morpholine. The success of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), allowing for a direct comparison of reaction progress over time.

Caption: Workflow for comparative N-alkylation experiments.

Protocol 1: N-Alkylation using 2-(Bromomethyl)pyrazine (Higher Reactivity)

-

Materials:

-

2-(Bromomethyl)pyrazine (1.0 mmol, 1.0 eq)

-

Morpholine (1.1 mmol, 1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol, 2.0 eq)

-

Acetonitrile (ACN), anhydrous (10 mL)

-

Round-bottom flask, magnetic stirrer, condenser, heating mantle.

-

-

Procedure:

-

To a dry round-bottom flask, add morpholine, potassium carbonate, and acetonitrile.

-

Stir the suspension at room temperature for 10 minutes.

-

Add 2-(bromomethyl)pyrazine to the mixture.

-

Heat the reaction mixture to 40 °C and stir under an inert atmosphere (e.g., Nitrogen).

-

Monitor the reaction progress every hour using TLC or LC-MS. The reaction is typically complete within 2-4 hours .

-

Upon completion, cool the reaction to room temperature.

-

Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Perform a standard aqueous workup: dissolve the residue in ethyl acetate, wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product via flash column chromatography to yield the desired N-alkylated pyrazine.

-

Protocol 2: N-Alkylation using 2-(Chloromethyl)pyrazine (Lower Reactivity)

-

Materials:

-

2-(Chloromethyl)pyrazine (1.0 mmol, 1.0 eq)

-

Morpholine (1.1 mmol, 1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol, 2.0 eq)

-

Optional: Sodium Iodide (NaI) (0.1 mmol, 0.1 eq)

-

Acetonitrile (ACN) or Dimethylformamide (DMF), anhydrous (10 mL)

-

-

Procedure:

-

To a dry round-bottom flask, add morpholine, potassium carbonate, (optional: sodium iodide), and solvent.

-

Stir the suspension at room temperature for 10 minutes.

-

Add 2-(chloromethyl)pyrazine to the mixture.

-

Heat the reaction mixture to 80 °C and stir under an inert atmosphere.

-

Monitor the reaction progress every 2-3 hours. The reaction is typically complete within 8-16 hours .

-

Follow steps 6-10 from Protocol 1 for workup and purification.

-

Causality Behind Experimental Choices: The higher temperature and optional iodide catalyst in Protocol 2 are necessary to overcome the higher activation energy associated with cleaving the stronger C-Cl bond. The iodide acts as a catalyst by transiently forming the much more reactive 2-(iodomethyl)pyrazine in situ, accelerating the overall substitution rate.

Conclusion and Strategic Recommendations

The choice between 2-(bromomethyl)pyrazine and 2-(chloromethyl)pyrazine is a strategic decision based on a trade-off between reactivity, stability, and cost.

-

Choose 2-(Bromomethyl)pyrazine for:

-

High Reactivity & Efficiency: When rapid reaction times and high conversion are paramount.

-

Sensitive Substrates: When milder reaction conditions (lower temperatures) are required to prevent degradation of other functional groups in the molecule.

-

Streamlined Synthesis: To minimize reaction times and potentially avoid the need for catalytic additives.

-

-

Choose 2-(Chloromethyl)pyrazine for:

-

Cost-Effectiveness: When budget is a primary constraint, as chloro-derivatives are often less expensive.

-

Long-Term Storage: Its greater stability makes it a more robust building block for long-term inventory.

-

Process Control: In scenarios where a slower, more controlled reaction rate is advantageous.

-

Ultimately, 2-(bromomethyl)pyrazine is the superior reagent for most research and development applications where performance and efficiency are the primary drivers. Its heightened reactivity allows for greater flexibility in reaction design and is more accommodating to a wider range of sensitive and complex nucleophiles.

References

-

Master Organic Chemistry. What Makes A Good Leaving Group?. [Link]

-

Chemistry LibreTexts. 11.3: Characteristics of the SN2 Reaction. [Link]

-

KPU Pressbooks. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I. [Link]

-

Khan Academy. Sn1 and Sn2: leaving group. [Link]

-

Hemminki, K., Falck, K., & Vainio, H. (1983). Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives. Archives of toxicology, 53(3), 193–201. [Link]

Sources

- 1. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]

- 2. Khan Academy [khanacademy.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

A Senior Application Scientist's Guide to Spectroscopic Data Validation: A Comparative Analysis of 2-(Bromomethyl)-3-methoxypyrazine and Benzyl Bromide

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel and existing chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth comparative analysis of the spectroscopic data for 2-(Bromomethyl)-3-methoxypyrazine, a key heterocyclic building block, and a common alternative brominating agent, benzyl bromide. By delving into the principles of spectroscopic data validation, this document serves as a practical reference for ensuring the identity, purity, and structural integrity of these and similar compounds.

The validation of spectroscopic data is not merely a procedural step but a critical process of intellectual inquiry that combines theoretical knowledge with empirical evidence. This guide is structured to reflect this philosophy, offering not just data, but the scientific rationale behind its interpretation.

The Chemical Context: Understanding the Molecules

This compound is a substituted pyrazine derivative. The pyrazine ring is a nitrogen-containing heterocycle found in many biologically active molecules and flavor compounds. The presence of a reactive bromomethyl group makes it a valuable intermediate for introducing the 3-methoxypyrazin-2-yl)methyl moiety in organic synthesis, a common scaffold in medicinal chemistry.

Benzyl bromide is a simpler aromatic halide widely used as a standard benzylating agent in organic synthesis. Its well-defined spectroscopic characteristics make it an excellent benchmark for comparison and for illustrating fundamental principles of spectroscopic interpretation.

This guide will compare the expected spectroscopic data for this compound with the experimentally determined data for benzyl bromide, providing a framework for researchers to validate their own synthesized or procured materials.

Spectroscopic Data Validation: A Workflow

The validation of a chemical structure through spectroscopy is a multi-technique approach. Each method provides a unique piece of the puzzle, and their combined interpretation leads to a confident structural assignment. The following diagram illustrates a typical workflow for spectroscopic data validation.

Caption: A workflow for spectroscopic data validation.

Comparative Spectroscopic Data

The following tables summarize the expected ¹H NMR, ¹³C NMR, IR, and mass spectrometry data for this compound and the experimental data for benzyl bromide.

¹H NMR Spectroscopy Data

| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| This compound (Predicted in CDCl₃) | ~8.1-8.3 | d | 1H | Pyrazine H-5 or H-6 |

| ~8.1-8.3 | d | 1H | Pyrazine H-5 or H-6 | |

| ~4.6 | s | 2H | -CH₂Br | |

| ~4.1 | s | 3H | -OCH₃ | |

| Benzyl Bromide (Experimental in CDCl₃) | 7.25-7.45 | m | 5H | Aromatic H |

| 4.50 | s | 2H | -CH₂Br |

¹³C NMR Spectroscopy Data

| Compound | Chemical Shift (δ) ppm | Assignment |

| This compound (Predicted in CDCl₃) | ~155-160 | C-O (C3) |

| ~140-145 | Pyrazine CH (C5 or C6) | |

| ~140-145 | Pyrazine CH (C5 or C6) | |

| ~135-140 | C-CH₂Br (C2) | |

| ~53-55 | -OCH₃ | |

| ~30-35 | -CH₂Br | |

| Benzyl Bromide (Experimental in CDCl₃) | 137.9 | Aromatic C (quaternary) |

| 129.1 | Aromatic CH | |

| 128.8 | Aromatic CH | |

| 128.6 | Aromatic CH | |

| 33.7 | -CH₂Br |

IR Spectroscopy Data

| Compound | Wavenumber (cm⁻¹) | Assignment |

| This compound (Predicted) | ~3050-3100 | Aromatic C-H stretch |

| ~2950-3000 | Aliphatic C-H stretch | |

| ~1580-1600 | C=N stretch (pyrazine) | |

| ~1450-1500 | Aromatic C=C stretch | |

| ~1200-1300 | C-O stretch (asymmetric) | |

| ~1000-1050 | C-O stretch (symmetric) | |

| ~600-700 | C-Br stretch | |

| Benzyl Bromide (Experimental) | 3033, 3065 | Aromatic C-H stretch |

| 2968 | Aliphatic C-H stretch | |

| 1601, 1496, 1454 | Aromatic C=C stretch | |

| 1211 | CH₂ wag | |

| 694 | C-Br stretch |

Mass Spectrometry Data

| Compound | m/z (relative intensity %) | Assignment |

| This compound (Predicted EI) | 202/204 (M⁺, ~1:1) | Molecular ion (with Br isotopes) |

| 123 | [M - Br]⁺ | |

| 94 | [M - Br - CHO]⁺ or pyrazine fragment | |

| Benzyl Bromide (Experimental EI) | 170/172 (M⁺, ~1:1) | Molecular ion (with Br isotopes) |

| 91 (100) | [M - Br]⁺ (tropylium ion), base peak[1] |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Adherence to established procedures is paramount for data quality and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Program: Standard single pulse (zg30).

-

Number of Scans: 16-32.

-

Relaxation Delay (d1): 1-2 seconds.

-

Spectral Width: -2 to 12 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled (zgpg30).

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width: -10 to 220 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the liquid or solid sample directly onto the ATR crystal.

-

Instrument Parameters:

-

Technique: ATR-FTIR.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: Perform a background scan prior to the sample scan. The resulting spectrum should be presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

-

Sample Preparation: For Electron Ionization (EI), introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or a GC inlet.

-

Instrument Parameters (EI):

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Scan Speed: 1 scan/second.

-

-

Data Analysis: Identify the molecular ion peak (M⁺) and characteristic fragment ions. For halogenated compounds, look for the isotopic pattern of the halogen.

In-Depth Analysis and Comparison

A direct comparison of the spectroscopic data reveals key structural differences and similarities between this compound and benzyl bromide.